![molecular formula C17H24N2O3 B2386041 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea CAS No. 1902956-46-0](/img/structure/B2386041.png)
1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea
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Overview
Description
The compound “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea” is a complex organic molecule. It contains an octahydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure with an oxygen atom in each ring . It also contains a phenethylurea group, which consists of a phenyl ring attached to an ethyl group, which is in turn attached to a urea group .
Molecular Structure Analysis
The molecular structure of “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea” would likely be determined by the arrangement of its constituent groups. The octahydrobenzo[b][1,4]dioxin moiety is a bicyclic structure, which could impart rigidity to the molecule . The phenethylurea group, on the other hand, might have some rotational freedom around its bonds .
Chemical Reactions Analysis
The reactivity of “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea” would likely depend on the specific functional groups present in the molecule. For instance, the urea group might be susceptible to hydrolysis, while the aromatic ring could potentially undergo electrophilic aromatic substitution .
Scientific Research Applications
- Findings :
Hair Loss Treatment
Crystallography
Mechanism of Action
properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(18-9-8-13-4-2-1-3-5-13)19-14-6-7-15-16(12-14)22-11-10-21-15/h1-5,14-16H,6-12H2,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGCBNJQSABJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NCCC3=CC=CC=C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea |
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